molecular formula C11H12N2 B11914897 (8-Methylquinolin-4-yl)methanamine

(8-Methylquinolin-4-yl)methanamine

Cat. No.: B11914897
M. Wt: 172.23 g/mol
InChI Key: ICTIGETYLJGRLP-UHFFFAOYSA-N
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Description

(8-Methylquinolin-4-yl)methanamine is an organic compound with the molecular formula C11H12N2 It is a derivative of quinoline, featuring a methyl group at the 8th position and a methanamine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylquinolin-4-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with quinoline, which undergoes methylation at the 8th position using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of Intermediate: The resulting 8-methylquinoline is then subjected to a formylation reaction to introduce a formyl group at the 4th position, yielding 8-methylquinoline-4-carbaldehyde.

    Reduction to Methanamine: The carbaldehyde group is reduced to a methanamine group using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.

    Reduction: The compound can be reduced further to form secondary amines or other reduced derivatives using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products:

    Oxidation Products: Quinoline derivatives with oxidized functional groups.

    Reduction Products: Secondary amines and other reduced derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

(8-Methylquinolin-4-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (8-Methylquinolin-4-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

    Quinoline: The parent compound, lacking the methyl and methanamine groups.

    8-Methylquinoline: Similar structure but without the methanamine group.

    4-Methylquinoline: Methyl group at the 4th position instead of the 8th.

Uniqueness: (8-Methylquinolin-4-yl)methanamine is unique due to the presence of both the methyl and methanamine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(8-methylquinolin-4-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-3-2-4-10-9(7-12)5-6-13-11(8)10/h2-6H,7,12H2,1H3

InChI Key

ICTIGETYLJGRLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC=N2)CN

Origin of Product

United States

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